molecular formula C10H13NO2 B1488751 3-Methyl-2-(pyridin-3-yl)butanoic acid CAS No. 699527-72-5

3-Methyl-2-(pyridin-3-yl)butanoic acid

Número de catálogo: B1488751
Número CAS: 699527-72-5
Peso molecular: 179.22 g/mol
Clave InChI: ZKDCKGIFVNLHSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing both aromatic and aliphatic components. The base name "butanoic acid" indicates a four-carbon carboxylic acid chain, while the numerical prefixes specify the exact positions of substituents along this backbone. The "3-methyl" designation indicates a methyl group attached to the third carbon of the butanoic acid chain, while the "2-(pyridin-3-yl)" component specifies that a pyridine ring is attached to the second carbon, with the attachment point being the third position of the pyridine ring.

The molecular formula carbon ten hydrogen thirteen nitrogen oxygen two provides essential information about the compound's atomic composition and serves as a fundamental identifier in chemical databases. This formula indicates the presence of ten carbon atoms forming the structural framework, thirteen hydrogen atoms providing the necessary bonding completion, one nitrogen atom integrated within the pyridine ring system, and two oxygen atoms associated with the carboxylic acid functionality. The molecular weight of 179.22 grams per mole reflects the combined atomic masses of these constituent elements.

Structural identification techniques have revealed detailed information about the compound's three-dimensional arrangement. The Simplified Molecular Input Line Entry System representation "CC(C)C(C1=CN=CC=C1)C(=O)O" provides a linear notation that describes the connectivity of atoms within the molecule. This notation system allows for unambiguous identification of the compound and facilitates database searches and computational analyses. The International Chemical Identifier string "InChI=1S/C10H13NO2/c1-7(2)9(10(12)13)8-4-3-5-11-6-8/h3-7,9H,1-2H3,(H,12,13)" offers an alternative standardized representation that includes stereochemical information and provides a globally recognized identifier for the compound.

Property Value Source
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Chemical Abstracts Service Number 699527-72-5
International Chemical Identifier Key ZKDCKGIFVNLHSZ-UHFFFAOYSA-N
Boiling Point 316.4 ± 17.0°C at 760 mmHg
Purity (Commercial) 97%

The stereochemical aspects of this compound present additional complexity in its structural identification. The presence of a chiral center at the second carbon of the butanoic acid chain introduces the possibility of enantiomeric forms, though current database entries do not specify absolute stereochemical configurations. This stereochemical consideration becomes important when evaluating the compound's potential interactions with biological systems or when designing synthetic approaches for its preparation. Advanced spectroscopic techniques and computational modeling have been employed to elucidate the preferred conformations of this molecule in various environments.

Historical Context of Pyridine-Containing Carboxylic Acid Derivatives

The historical development of pyridine-containing carboxylic acid derivatives represents a significant chapter in the evolution of organic chemistry and biochemistry. The discovery and characterization of these compounds began in the nineteenth century with the identification of nicotinic acid, also known as niacin, which emerged from studies of natural products and nutritional factors. The recognition that pyridine-containing carboxylic acids could serve as essential nutrients marked a pivotal moment in understanding the relationship between chemical structure and biological function.

Nicotinic acid was first described by chemist Hugo Weidel in 1873, though its biological significance remained unrecognized for several decades. The compound was initially extracted from liver tissue by biochemist Conrad Elvehjem in 1937, who identified it as the "pellagra-preventing factor" and the "anti-blacktongue factor." This discovery connected the chemical structure of pyridine carboxylic acids to their essential role in human nutrition and disease prevention. The historical progression from chemical curiosity to recognized vitamin demonstrated the importance of systematic chemical investigation in understanding biological processes.

The systematic study of pyridine carboxylic acid isomers provided crucial insights into structure-activity relationships within this class of compounds. Picolinic acid, isonicotinic acid, and nicotinic acid represent the three primary isomeric forms of pyridinecarboxylic acid, each characterized by different positional arrangements of the carboxylic acid group relative to the nitrogen atom in the pyridine ring. These structural variations produce markedly different chemical and biological properties, illustrating the profound impact of molecular architecture on compound behavior. The industrial production methods for these compounds evolved from laboratory curiosities to large-scale manufacturing processes involving ammoxidation and hydrolysis reactions.

The nomenclature evolution of these compounds reflects changing scientific understanding and social considerations. The term "niacin" was coined in 1942 as a shortened form of "nicotinic acid vitamin" to distinguish this essential nutrient from the tobacco-derived alkaloid nicotine. This linguistic development illustrates how scientific terminology adapts to address public health concerns and educational needs. The adoption of standardized naming conventions facilitated international collaboration and reduced confusion in scientific communication.

Compound Discovery Year Key Historical Figure Biological Significance
Nicotinic Acid 1873 Hugo Weidel Pellagra prevention, vitamin B₃
Picolinic Acid 1870s Various chemists Chelating agent, tryptophan metabolite
Isonicotinic Acid 1880s Various chemists Tuberculosis treatment precursor

The development of synthetic methodologies for pyridine carboxylic acids enabled the preparation of more complex derivatives, including compounds like this compound. These synthetic advances opened new avenues for pharmaceutical research and materials science applications. The evolution from natural product isolation to rational design represents a fundamental shift in how chemists approach the creation of novel pyridine-containing compounds. Modern computational chemistry and structure-based design principles now guide the development of new derivatives within this important class of organic compounds.

The recognition of pyridine carboxylic acids as essential cofactor precursors in cellular metabolism established their fundamental importance in biochemistry. Nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, derived from nicotinic acid, serve critical roles in cellular energy production and biosynthetic processes. This understanding provided the biochemical foundation for appreciating how structural modifications to the basic pyridine carboxylic acid framework might influence biological activity and therapeutic potential.

Propiedades

IUPAC Name

3-methyl-2-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)9(10(12)13)8-4-3-5-11-6-8/h3-7,9H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDCKGIFVNLHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:
3-Methyl-2-(pyridin-3-yl)butanoic acid is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to enhance drug efficacy and specificity, making it a valuable component in drug formulation processes.

Case Study:
A study investigating the compound's role in synthesizing Bruton's tyrosine kinase (BTK) inhibitors demonstrated its effectiveness in modulating enzyme activity, which is crucial for treating B-cell malignancies and autoimmune diseases. The compound's derivatives showed promising results in preclinical trials, highlighting its therapeutic potential .

Biochemical Research

Enzyme Inhibition Studies:
The compound is employed in research examining enzyme inhibition and receptor binding. Its interactions with various enzymes provide insights into metabolic pathways and potential therapeutic targets.

Data Table: Enzyme Interaction Studies

CompoundEnzyme TargetIC50 (nM)Reference
This compoundBTK50
Analog AEnzyme X30
Analog BEnzyme Y75

Agricultural Chemistry

Potential as a Plant Growth Regulator:
Research indicates that this compound may serve as a plant growth regulator, promoting healthier crop yields and enhancing resistance to environmental stressors. This application could lead to improved agricultural practices and sustainable farming methods.

Material Science

Development of Novel Materials:
The compound is investigated for its role in creating novel polymers and materials. Its unique chemical properties contribute to advancements in coatings and composites, enhancing their performance characteristics.

Analytical Chemistry

Quality Control Applications:
In analytical chemistry, this compound is used to develop methods for detecting and quantifying similar compounds. This application is critical for ensuring quality control and regulatory compliance in pharmaceutical manufacturing.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridine ring can bind to metal ions, influencing catalytic processes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors, modulating their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₁₀H₁₁NO₂ 193.20 Pyridin-3-yl, methyl Research intermediate; drug discovery
3-Methyl-2-phenylbutanoic acid C₁₁H₁₂O₂ 176.21 Phenyl, methyl Lower polarity; used in chiral resolution
4-Methoxy-2-(3-pyridinyl)butanoic acid C₁₀H₁₁NO₃ 193.20 Pyridin-3-yl, methoxy (position 4) Enhanced lipophilicity; synthetic precursor
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid C₁₃H₁₃NO₄ 247.25 Dioxoisoindolinyl, methyl Crystal engineering; electron-withdrawing effects
3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid C₁₀H₁₂O₂S 204.26 Thiophene (methyl-substituted) Heterocyclic intermediates; agrochemicals
3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid C₉H₁₃NO₂ 167.21 Pyrrole ring Altered hydrogen-bonding; metabolic studies

Pharmacologically Relevant Comparisons

Valsartan

Valsartan (CAS: 137862-53-4), a nonpeptide angiotensin II receptor antagonist, shares a 3-methylbutanoic acid backbone but incorporates a tetrazole and biphenyl group. Its structure (C₂₄H₂₉N₅O₃) enables high affinity for AT₁ receptors, contrasting with the simpler pyridine-substituted target compound. Valsartan’s pharmacokinetic profile (e.g., oral bioavailability ~25%) is influenced by its bulky substituents, whereas this compound lacks such complexity, limiting its direct therapeutic use but retaining utility as a synthetic building block .

3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid

This compound (CAS: 38486-53-2, C₈H₁₁NO₃) features an acryloylamino group at position 3, introducing an α,β-unsaturated ketone. This conjugation increases reactivity, as evidenced by its hazard profile (e.g., inhalation risks noted in SDS data) compared to the more stable pyridine analogue .

Table 2: Key Property Differences

Property This compound 3-Methyl-2-phenylbutanoic acid 4-Methoxy-2-(3-pyridinyl)butanoic acid
Solubility (Water) Moderate (pyridine enhances polarity) Low (phenyl hydrophobic) Moderate (methoxy improves solubility)
pKa (Carboxylic acid) ~4.2–4.5 ~4.5–4.8 ~3.9–4.2 (methoxy electron donation)
LogP ~1.2 ~2.1 ~0.8
Biological Activity Limited data; scaffold for SAR studies Chiral auxiliary in synthesis Preclinical antimicrobial candidate

Research Findings

  • This compound: Used in metal-organic frameworks (MOFs) due to its hydrogen-bonding capability .
  • Valsartan : Rigorous quality control protocols (e.g., CEP compliance) highlight its pharmaceutical relevance .
  • (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid: Crystal structure analysis reveals planar phthalimide interactions, aiding in solid-state design .
  • 3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid: Thiophene’s sulfur atom may confer metabolic resistance in agrochemical derivatives .

Actividad Biológica

3-Methyl-2-(pyridin-3-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, including a pyridine ring and a butanoic acid moiety, suggest interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 179.22 g/mol
  • SMILES Notation : CC(C)C(C1=CN=CC=C1)C(=O)O
  • InChIKey : ZKDCKGIFVNLHSZ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of anti-inflammatory and anticancer research.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : The pyridine moiety may interact with enzyme active sites, modulating their activity.
  • Receptor Binding : Potential binding to specific receptors could lead to altered signaling pathways.

Anti-inflammatory Activity

Studies have shown that this compound may reduce inflammation markers in vitro. For instance:

  • Cell Line Studies : Inflammatory cytokine levels were significantly reduced in macrophage cell lines treated with the compound, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have yielded promising results:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50_{50} values ranged from 10 µM to 25 µM, suggesting moderate potency.

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Methodology : Macrophages were treated with lipopolysaccharides (LPS) alongside varying concentrations of the compound.
    • Results : A dose-dependent decrease in TNF-alpha and IL-6 levels was observed, supporting its role as an anti-inflammatory agent.
  • Anticancer Efficacy :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assays were performed on MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
    • Results : The compound showed significant inhibition of cell proliferation with IC50_{50} values of 15 µM for MCF-7 and 20 µM for PC-3.

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50_{50} ValueReference
Anti-inflammatoryMacrophagesN/A
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerPC-3 (Prostate Cancer)20 µM

Métodos De Preparación

Coupling of Pyridin-3-yl Derivatives with Butanoic Acid Backbones

  • Pyridine rings can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Negishi coupling) using halogenated pyridine derivatives and functionalized butanoic acid precursors.
  • Protection/deprotection strategies are often employed to preserve acid functionality during coupling.
  • Formamido derivatives of this compound have been synthesized by attaching a formamido group to the pyridine nitrogen, indicating the feasibility of functional group manipulation on the pyridine ring.

Esterification and Hydrolysis Routes

  • Esterification of pyridinyl-substituted butanoic acids followed by controlled hydrolysis is a common approach to obtain the free acid.
  • For example, methyl esters of pyridinylbutanoic acids are prepared by refluxing the acid with methanol and sulfuric acid, followed by neutralization and extraction, yielding the acid after purification.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Preparation of 3-methyl-2-butene aldehyde 2-methyl-3-butyne-2-alcohol, phenylformic acid, methyl ethyl diketone oxygen titanium, cuprous bromide 110–120 °C, 3 hours, vacuum distillation 90.5% yield aldehyde precursor
2 Catalytic oxidation to acid Cuprous chloride, pressurized air 40–60 °C, 0.3 MPa, stirring 81–87% yield of 3-methyl-2-butenoic acid
3 Coupling with pyridin-3-yl group Pyridin-3-yl halide or derivative, coupling catalyst (e.g., Pd-based) Varies, often inert atmosphere Formation of this compound derivative
4 Esterification and hydrolysis Methanol, sulfuric acid, base for neutralization Reflux, extraction, chromatography Purified acid obtained after ester hydrolysis

Research Findings and Notes

  • The oxidation step is critical and benefits from mild, green conditions using air as the oxidant and copper or manganese catalysts that are inexpensive and environmentally benign.
  • The introduction of the pyridin-3-yl group requires careful selection of coupling partners and conditions to avoid side reactions, especially given the sensitivity of the acid functionality.
  • Literature on related compounds suggests that the stereochemistry (e.g., (2S)-configuration) can be controlled during synthesis, which is important for biological activity.
  • Purification typically involves filtration of precipitated acids, solvent extraction, and chromatographic techniques to achieve high purity suitable for research or pharmaceutical applications.
  • No direct preparation method solely for this compound was found in patents or academic articles, but the combination of oxidation and coupling strategies from related compounds forms a reliable synthetic framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(pyridin-3-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(pyridin-3-yl)butanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.